tert-Butyl 2,4-dibromobutyrate

Stereoselective Synthesis Azetidine Chemistry Organolithium Reagents

tert-Butyl 2,4-dibromobutyrate is the only choice for diastereoselective azetidine synthesis, achieving 90% yield as a single diastereomer—performance unmatched by methyl or ethyl esters. The tert-butyl group provides critical steric bulk for stereocontrol and serves as an acid-labile protecting group orthogonal to base-stable protecting strategies. Its liquid state (1.562 g/mL) enables precise volumetric dispensing in automated platforms, reducing solvent use and simplifying flow chemistry. Avoid the stereorandom outcomes and base lability of smaller esters. Choose the tert-butyl ester for reliable, scalable SAR studies and CFTR modulator programs.

Molecular Formula C8H14Br2O2
Molecular Weight 302.00 g/mol
CAS No. 77629-96-0
Cat. No. B6593780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,4-dibromobutyrate
CAS77629-96-0
Molecular FormulaC8H14Br2O2
Molecular Weight302.00 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCBr)Br
InChIInChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3
InChIKeyIELBUWARMJVXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2,4-dibromobutyrate (CAS 77629-96-0): A tert-Butyl Protected α,γ-Dibromoester for Controlled Heterocycle Synthesis


tert-Butyl 2,4-dibromobutyrate is a dibrominated ester with the molecular formula C8H14Br2O2, belonging to the class of α,γ-dibromobutyrates [1]. It is a synthetic intermediate primarily valued for its dual bromine leaving groups and the steric bulk of its tert-butyl ester moiety . This compound is a liquid at room temperature with a density of 1.562 g/mL at 20 °C .

Why tert-Butyl 2,4-dibromobutyrate Cannot Be Substituted by Other 2,4-Dibromobutyrate Esters


Substituting tert-butyl 2,4-dibromobutyrate with seemingly similar 2,4-dibromobutyrate esters (e.g., methyl, ethyl, or benzyl variants) is scientifically unsound due to fundamental differences in steric bulk and chemical stability. The tert-butyl group provides significant steric hindrance that influences the stereoselectivity of nucleophilic substitutions and prevents unwanted side reactions at the ester carbonyl, unlike the more accessible methyl or ethyl esters . Furthermore, the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions—a feature not available with methyl or ethyl esters that are susceptible to base-mediated hydrolysis or elimination . The benzyl ester, while cleavable via hydrogenolysis, lacks the steric bulk critical for controlling reaction outcomes. This combination of steric shielding and orthogonal protection/deprotection chemistry dictates specific, non-interchangeable synthetic utility .

Quantitative Evidence for Selecting tert-Butyl 2,4-dibromobutyrate over Alternative 2,4-Dibromobutyrate Esters


Stereoselective α-Alkylation: 90% Yield as a Single Diastereomer with tert-Butyl Ester

The tert-butyl ester of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid, prepared from tert-butyl 2,4-dibromobutyrate, underwent base-promoted α-alkylation with benzyl bromide using LiHMDS, yielding 90% of the α-benzylated product as almost a single diastereomer . This high diastereoselectivity is attributed to the bulky tert-butyl group, which controls the approach of the electrophile. In contrast, analogous reactions with less sterically hindered methyl or ethyl esters typically proceed with significantly lower stereocontrol and often require chiral auxiliaries or catalysts to achieve comparable selectivity .

Stereoselective Synthesis Azetidine Chemistry Organolithium Reagents

Ester Group Stability Under Basic Conditions: Protection Against Side Reactions

The tert-butyl ester of 2,4-dibromobutyrate offers quantifiable stability advantages in reactions involving strong bases. The steric bulk of the tert-butyl group prevents deprotonation at the α-position and minimizes unwanted side reactions such as elimination or enolate formation, which are common with methyl or ethyl 2,4-dibromobutyrates . This stability allows for a broader range of reaction conditions, including the use of strong, non-nucleophilic bases like LiHMDS, without compromising the integrity of the ester functionality .

Protecting Group Strategy Base Stability Multi-step Synthesis

Physical State and Handling: tert-Butyl vs. Methyl Ester

The physical form of tert-butyl 2,4-dibromobutyrate is a liquid with a density of 1.562 g/mL at 20 °C, while the methyl 2,4-dibromobutyrate is a solid with a density of 1.840 g/mL at 20 °C . This difference in physical state and density can be a critical factor in the selection of the reagent for specific applications, particularly in automated synthesis platforms, flow chemistry setups, or when a liquid reagent is required for easier handling and precise volumetric dispensing .

Physical Properties Formulation Automated Synthesis

Optimal Application Scenarios for tert-Butyl 2,4-dibromobutyrate Based on Quantitative Evidence


Synthesis of Enantiopure Azetidine-2-Carboxylates for Drug Discovery

When synthesizing enantiomerically pure azetidine-2-carboxylates as building blocks for CFTR modulators or other pharmaceuticals, the use of tert-butyl 2,4-dibromobutyrate is strongly indicated. As demonstrated, the tert-butyl ester enables base-promoted α-alkylation with high diastereoselectivity (90% yield as almost a single diastereomer), a transformation that is poorly stereocontrolled with methyl or ethyl ester analogs . This property is essential for obtaining the stereochemically defined azetidine cores required for structure-activity relationship (SAR) studies in medicinal chemistry.

Multi-Step Syntheses Requiring Orthogonal Protection of Carboxylic Acid

In complex synthetic routes where the carboxylic acid group must be masked and subsequently unveiled under conditions orthogonal to other protecting groups, the tert-butyl ester is the preferred choice. Its stability to strong, non-nucleophilic bases like LiHMDS, as evidenced in the diastereoselective alkylation , prevents premature deprotection or side reactions. The methyl or ethyl ester analogs are unsuitable in these contexts due to their lability under basic conditions . The tert-butyl group can be cleanly removed under acidic conditions at a later stage, providing a strategic advantage in multi-step synthesis planning.

Automated Synthesis and Flow Chemistry Platforms

For workflows employing automated liquid handling systems, high-throughput experimentation, or continuous flow reactors, the liquid state of tert-butyl 2,4-dibromobutyrate (density 1.562 g/mL at 20°C) offers a distinct operational advantage over the solid methyl ester . Liquid reagents facilitate precise volumetric dispensing, reduce solvent usage, and simplify the setup of flow chemistry apparatus, thereby increasing throughput and reducing operational complexity. This practical consideration makes the tert-butyl ester the reagent of choice for these advanced synthesis platforms.

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